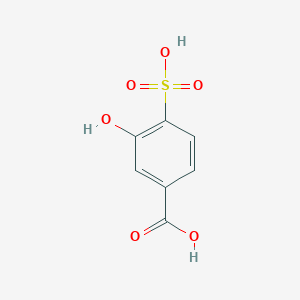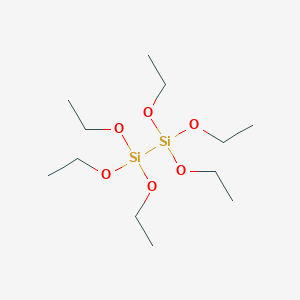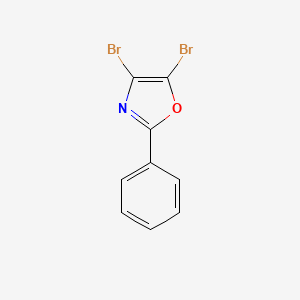
(4-Clorobencil)hidracina
Descripción general
Descripción
(4-Chlorobenzyl)hydrazine is an organic compound with the molecular formula C7H9ClN2 It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a (4-chlorobenzyl) group
Aplicaciones Científicas De Investigación
(4-Chlorobenzyl)hydrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a reagent in the study of enzyme mechanisms and protein modifications.
Industry: It is used in the production of agrochemicals and dyes.
Mecanismo De Acción
Target of Action
It is known that hydrazide derivatives, such as (4-chlorobenzyl)hydrazine, exert their action by inhibiting the enzyme monoamine oxidase (mao) . This enzyme plays a crucial role in the breakdown of neurotransmitters such as norepinephrine, dopamine, and serotonin in the brain.
Mode of Action
(4-Chlorobenzyl)hydrazine interacts with its targets, primarily the MAO enzyme, by binding to the active site of the enzyme, thereby inhibiting its function . This inhibition results in increased levels of norepinephrine, dopamine, tyramine, and serotonin in brain neurons and in various other tissues .
Biochemical Pathways
The inhibition of the MAO enzyme by (4-Chlorobenzyl)hydrazine affects the biochemical pathways involved in the metabolism of neurotransmitters. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and leading to various downstream effects, including mood elevation .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . Its skin permeation is low .
Result of Action
The result of the action of (4-Chlorobenzyl)hydrazine is an increase in the levels of neurotransmitters in the brain, leading to enhanced neurotransmission. This can have various molecular and cellular effects, including mood elevation . In addition, some derivatives of (4-Chlorobenzyl)hydrazine have shown potent cytotoxicity against human cancer cell lines .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (4-Chlorobenzyl)hydrazine can be synthesized through several methods. One common approach involves the reaction of (4-chlorobenzyl) chloride with hydrazine hydrate. The reaction typically occurs in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction is as follows:
C7H7Cl+N2H4→C7H9ClN2+HCl
Industrial Production Methods: In industrial settings, the production of (4-chlorobenzyl)hydrazine may involve continuous flow processes to ensure higher yields and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: (4-Chlorobenzyl)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form (4-chlorobenzyl) azide.
Reduction: It can be reduced to form (4-chlorobenzyl)amine.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed:
Oxidation: (4-Chlorobenzyl) azide
Reduction: (4-Chlorobenzyl)amine
Substitution: Various substituted (4-chlorobenzyl) derivatives
Comparación Con Compuestos Similares
- (4-Chlorobenzyl)amine
- (4-Chlorobenzyl) azide
- (4-Chlorobenzyl) chloride
Comparison: (4-Chlorobenzyl)hydrazine is unique due to the presence of the hydrazine group, which imparts distinct reactivity compared to its analogs. For instance, (4-Chlorobenzyl)amine lacks the ability to undergo oxidation to form azides, while (4-Chlorobenzyl) chloride is more reactive in nucleophilic substitution reactions but lacks the versatility of the hydrazine group in forming various derivatives.
Propiedades
IUPAC Name |
(4-chlorophenyl)methylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c8-7-3-1-6(2-4-7)5-10-9/h1-4,10H,5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMUGKBHGOCMKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Phosphonic acid, [2-(dimethylamino)-2-oxoethyl]-, diethyl ester](/img/structure/B1600023.png)






![Methyl [(2-cyanoethyl)amino]acetate](/img/structure/B1600036.png)


